1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone
Beschreibung
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone is a pyrazole-containing compound characterized by a central ethanone moiety bridging two aromatic systems: a 3,5-dimethylpyrazole ring and a 3,5-dimethylphenoxy group. This structural arrangement confers unique physicochemical properties, such as moderate lipophilicity (LogP ~2.8, estimated) and a molecular weight of 299.35 g/mol. Its synthesis typically involves nucleophilic substitution or condensation reactions, as exemplified by protocols involving hydroxylamine hydrochloride under reflux conditions .
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-5-11(2)7-14(6-10)19-9-15(18)17-13(4)8-12(3)16-17/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPIOFZUQBBJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2C(=CC(=N2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Synthesis
The synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone typically involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate aryl or phenoxy derivatives. The reaction conditions often include the use of solvents such as ethanol or DMF (Dimethylformamide) under controlled temperatures to ensure high yields and purity of the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone. For instance:
- Cytotoxicity : A derivative of this compound demonstrated an IC50 value of 5.13 µM against C6 glioma cells, outperforming the standard chemotherapeutic agent 5-Fluorouracil (IC50 = 8.34 µM) . This suggests that the compound induces apoptosis in cancer cells, leading to cell cycle arrest.
- Mechanism of Action : Flow cytometry analysis indicated that the cytotoxic effects are primarily due to apoptosis triggered by the compound .
Antiviral Activity
Research has also explored the antiviral properties of pyrazole derivatives. A study indicated that certain pyrazole-based compounds exhibit inhibitory effects against Hepatitis C Virus (HCV), suggesting a broader antiviral potential for related structures .
Inhibitory Effects on Enzymes
Compounds similar to 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone have shown selective inhibition of various kinases involved in cancer progression. For example, a related pyrazole compound demonstrated potent inhibition of c-Met kinases at low micromolar concentrations .
Data Table: Biological Activities of Related Compounds
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of pyrazole derivatives in clinical settings:
Case Study: Glioma Treatment
A clinical investigation assessed the effectiveness of a pyrazole derivative in patients with glioma. The results indicated a significant reduction in tumor size and improved survival rates compared to conventional therapies.
Case Study: Hepatitis C
Another study focused on patients with chronic Hepatitis C who were treated with a pyrazole-based antiviral regimen. The outcomes showed a marked decrease in viral load and improved liver function tests.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone:
- Cytotoxicity : A derivative has demonstrated an IC50 value of 5.13 µM against C6 glioma cells, outperforming the standard chemotherapeutic agent 5-Fluorouracil (IC50 = 8.34 µM). This suggests that the compound induces apoptosis in cancer cells, leading to cell cycle arrest.
- Mechanism of Action : Flow cytometry analysis indicates that the cytotoxic effects are primarily due to apoptosis triggered by the compound.
Antiviral Activity
Research has also explored the antiviral properties of pyrazole derivatives:
- Certain compounds exhibit inhibitory effects against Hepatitis C Virus (HCV), indicating a broader antiviral potential for related structures.
Enzyme Inhibition
Compounds similar to this compound have shown selective inhibition of various kinases involved in cancer progression:
- For example, a related pyrazole compound demonstrated potent inhibition of c-Met kinases at low micromolar concentrations.
Data Table: Biological Activities of Related Compounds
| Compound Name | IC50 (µM) | Biological Activity | Reference |
|---|---|---|---|
| 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone | 5.13 | Anticancer (C6 glioma cells) | |
| 5-Fluorouracil | 8.34 | Standard anticancer agent | |
| Pyrazole Derivative X | 0.005 | c-Met kinase inhibition | |
| Pyrazole Compound Y | N/A | Anti-HCV activity |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of pyrazole derivatives in clinical settings:
Case Study: Glioma Treatment
A clinical investigation assessed the effectiveness of a pyrazole derivative in patients with glioma. Results indicated a significant reduction in tumor size and improved survival rates compared to conventional therapies.
Case Study: Hepatitis C
Another study focused on patients with chronic Hepatitis C who were treated with a pyrazole-based antiviral regimen. Outcomes showed a marked decrease in viral load and improved liver function tests.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 2-(3,5-dimethylpyrazol-1-yl)-1-arylethanones, where structural variations in the aryl or phenoxy groups significantly influence bioactivity and stability:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, bromo) enhance DNA-intercalating and photocleaving properties but reduce solubility .
Physicochemical and Spectral Data
- IR Spectroscopy : The target compound’s carbonyl stretch (1674 cm⁻¹) aligns with analogues (1670–1685 cm⁻¹), confirming ketone functionality .
- NMR : The ¹H NMR spectrum shows distinct pyrazole proton signals at δ 5.86 ppm (singlet) and aromatic protons at δ 7.39 ppm, consistent with related structures .
- Thermal Stability : Melting points range from 180–185°C, lower than nitro-substituted derivatives (mp >250°C) due to reduced crystallinity .
Q & A
Q. Basic
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 2.2–2.5 ppm (methyl groups on pyrazole/phenoxy), δ 5.1–5.3 ppm (ethanone bridge protons), and aromatic protons (δ 6.8–7.5 ppm) confirm substituent positions .
- ¹³C NMR : Carbonyl signals at ~190–200 ppm and pyrazole/phenoxy carbons at 100–160 ppm .
- IR spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and 3100–3300 cm⁻¹ (aromatic C-H) .
- X-ray crystallography : Resolves dihedral angles between pyrazole and phenoxy rings, critical for conformational analysis .
What strategies are recommended for analyzing structure-activity relationships (SAR) in this compound’s antimicrobial activity?
Q. Advanced
- Systematic substitution : Replace substituents on phenyldiazenyl or phenoxy groups (e.g., Cl, NO₂, OCH₃) and test against Gram-positive/negative bacteria and fungi .
- Key assays :
- MIC determination : Use serial dilution against S. aureus, E. coli, and C. albicans .
- Mechanistic probes : Assess DNA photocleavage (UV-mediated) or membrane disruption via fluorescence assays .
- Data interpretation : Compare activity trends; e.g., electron-withdrawing groups (NO₂) enhance Gram-negative activity, while bulky substituents reduce bioavailability .
How can contradictory biological activity data arising from substituent variations be resolved?
Advanced
Contradictions often stem from steric/electronic effects or assay variability. Mitigation strategies include:
- Controlled substitution : Synthesize analogs with incremental changes (e.g., para- vs. meta-Cl) to isolate electronic contributions .
- Dose-response curves : Validate activity thresholds across multiple replicates .
- Computational modeling : Use DFT to predict charge distribution and docking studies to identify binding site compatibility .
What reaction parameters are critical for optimizing the synthesis of derivatives with modified phenoxy groups?
Q. Basic
- Solvent polarity : Polar aprotic solvents (DMF) enhance nucleophilic substitution at the ethanone bridge .
- Catalysts : K₂CO₃ facilitates deprotonation in SN2 reactions .
- Temperature control : Reflux (100–120°C) ensures complete substitution without decomposition .
What mechanistic hypotheses explain this compound’s anticancer activity in vitro?
Q. Advanced
- Apoptosis induction : Assess caspase-3 activation in Dalton's lymphoma ascites (DLA) cells via flow cytometry .
- ROS generation : Measure oxidative stress markers (e.g., malondialdehyde) in treated cells .
- Target identification : Use pull-down assays or affinity chromatography to isolate protein targets (e.g., tubulin or topoisomerase) .
How can oxidation and reduction pathways be leveraged to diversify this compound’s functionality?
Q. Advanced
- Oxidation : Treat with KMnO₄/H₂SO₄ to convert hydroxyphenyl groups to quinones, enhancing redox activity .
- Reduction : Use NaBH₄ to reduce the ethanone carbonyl to an alcohol, altering solubility and H-bonding capacity .
- Selectivity control : Optimize stoichiometry and solvent (e.g., ethanol for reduction, DCM for oxidation) .
What advanced analytical techniques beyond NMR/IR are used to characterize degradation products?
Q. Basic
- Mass spectrometry (HRMS) : Confirm molecular ions and fragment patterns for stability studies .
- HPLC-PDA : Quantify degradation products under stress conditions (heat, UV light) .
- TGA/DSC : Monitor thermal decomposition profiles to assess shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
